2-Thiothinone hydrochloride

Übersicht

Beschreibung

2-Thiothinone hydrochloride (CAS 54817-67-3) is a hydrochloride salt of an organic compound containing a thiophene-derived backbone. The compound’s exact molecular formula remains unspecified in the evidence, but its nomenclature ("thiothinone") implies the presence of a sulfur-containing (thio) group and a ketone functional group. Further research is required to elucidate its synthesis, stability, and biological activity.

Vorbereitungsmethoden

Synthetic Routes for 2-Thiothinone Hydrochloride

Friedel-Crafts Acylation of Thiophene

The synthesis begins with the introduction of a propanoyl group onto the thiophene ring via Friedel-Crafts acylation. Thiophene reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 2-propanoylthiophene (Figure 1) . This step is critical for establishing the ketone backbone essential for subsequent amine functionalization.

Reaction Conditions:

-

Catalyst: AlCl₃ (1.2 equivalents)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0–5°C (to minimize side reactions)

Condensation with Methylamine

The ketone intermediate (2-propanoylthiophene) undergoes condensation with methylamine to form the corresponding β-keto-amine. This step typically employs a reducing agent to facilitate imine formation and subsequent reduction. Aluminum-mercury amalgam (Al/Hg) is commonly used, mirroring methcathinone synthesis protocols .

Reaction Setup:

-

Methylamine Source: Methylamine hydrochloride (1.5 equivalents)

-

Reducing Agent: Al/Hg amalgam (2.0 equivalents)

-

Solvent: Anhydrous diethyl ether

-

Reaction Time: 12–16 hours

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in an ethanol-water mixture to precipitate the hydrochloride salt. Crystallization under controlled pH (4.5–5.0) ensures high purity (>98%) .

Optimization of Reaction Parameters

Catalyst and Solvent Selection

Alternative catalysts and solvents have been explored to enhance efficiency (Table 1). For instance, boron trifluoride etherate (BF₃·Et₂O) improves acylation yields but requires stringent moisture control .

Table 1: Comparative Analysis of Acylation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 0–5 | 68–72 |

| BF₃·Et₂O | Toluene | 25 | 75–78 |

| FeCl₃ | Nitromethane | 10 | 60–65 |

Temperature and pH Control

Maintaining low temperatures during acylation minimizes thiophene polymerization, while pH adjustments during salt formation prevent decomposition of the amine intermediate .

Industrial-Scale Production Considerations

Batch Reactor Design

Large-scale synthesis employs jacketed reactors with precise temperature control (±2°C). Continuous stirring ensures homogeneous mixing, critical for consistent acylation .

Purification Techniques

Industrial purification involves:

-

Liquid-Liquid Extraction: Separation of the free base using dichloromethane and aqueous HCl.

-

Crystallization: Slow cooling of the ethanol-HCl mixture to obtain needle-like crystals .

Purity Metrics:

Analytical Characterization

Spectroscopic Confirmation

-

IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (N-H stretch of hydrochloride) .

-

Mass Spectrometry: Molecular ion peak at m/z 205.7 ([M+H]⁺) .

Chromatographic Profiling

Gas chromatography–time-of-flight mass spectrometry (GC-TOF/MS) with derivatization (e.g., trifluoroacetic anhydride) enhances peak resolution for trace analysis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Thiothinon (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu den entsprechenden Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können zu sekundären Aminen führen.

Substitution: Nukleophile Substitutionsreaktionen können am Thiophenring stattfinden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden unter milden Bedingungen eingesetzt

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Sekundäre Amine.

Substitution: Verschiedene substituierte Thiophene

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

- Chemical Formula : C₈H₁₁NOS

- Molar Mass : 169.24 g/mol

- CAS Number : 54817-67-3

2-Thiothinone is a β-keto-substituted analog of methiopropamine, structurally related to methcathinone but with a thiophene substitution instead of a phenyl group. It has been identified as a designer drug and is associated with stimulant effects similar to other members of the cathinone family.

Psychoactive Substance Research

2-Thiothinone hydrochloride is primarily studied within the context of novel psychoactive substances (NPS). Its stimulant properties have led to investigations into its pharmacokinetics, mechanisms of action, and potential health risks associated with its use.

- Case Study : A study highlighted the identification of thiothinone in seized products, emphasizing its emergence as a new designer drug on the illicit market. The research involved analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to characterize the compound's profile in biological samples from users .

Forensic Toxicology

In forensic toxicology, 2-thiothinone is significant for its role in drug testing and identification in post-mortem analyses. The compound has been detected in various biological matrices, which aids in understanding the implications of its use.

- Application : Toxicological screenings often utilize advanced analytical methods to detect 2-thiothinone among other synthetic cathinones, facilitating investigations into overdose cases or fatalities linked to NPS consumption .

Health Implications

Research indicates that 2-thiothinone may present various health risks, similar to other synthetic stimulants. Users have reported symptoms ranging from euphoria and increased energy to severe adverse effects such as agitation, hallucinations, and cardiovascular complications.

- Clinical Observations : Reports have documented cases of acute intoxication linked to synthetic cathinones, including 2-thiothinone, where symptoms included tachycardia, hypertension, and hyperthermia .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Thiothinone (hydrochloride) involves its interaction with neurotransmitter systems, particularly norepinephrine and dopamine reuptake inhibition. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The molecular targets include norepinephrine and dopamine transporters .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Hydrochloride Salts

The following table summarizes key differences and similarities between 2-Thiothinone hydrochloride and related compounds, based on molecular structure, applications, and safety profiles:

Key Findings:

Structural Diversity: Unlike Thiophene fentanyl hydrochloride (a synthetic opioid analog) , this compound lacks documented psychoactive properties. Its structure is distinct from adamantane-based Memantine hydrochloride and benzylamine-derived Benzydamine hydrochloride . The absence of a confirmed molecular formula for this compound hinders precise structural comparisons.

Applications: Memantine and Benzydamine hydrochlorides are clinically validated drugs, whereas 2-Thiothinone and Thiophene fentanyl hydrochlorides remain primarily research-oriented .

Safety and Regulation: ortho-Toluidine hydrochloride is heavily regulated due to carcinogenicity , whereas this compound’s safety profile is unknown. Thiophene fentanyl hydrochloride’s unstudied toxicology highlights risks associated with novel synthetic compounds .

Biologische Aktivität

2-Thiothinone hydrochloride, also known as β-ketomethiopropamine (βk-MPA), is a synthetic compound related to methiopropamine and methcathinone. Its structural modifications include the substitution of the phenyl group with a thiophene ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, toxicity, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₁NOS

- Molar Mass : 169.24 g·mol⁻¹

This compound exhibits stimulant properties primarily through its interaction with monoamine transporters. It is hypothesized to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby increasing their extracellular concentrations. This mechanism is similar to other synthetic cathinones, which are known to elicit psychostimulant effects by modulating monoamine signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption following oral administration.

- Distribution : It crosses the blood-brain barrier due to its lipophilicity.

- Metabolism : Metabolized primarily through phase I and phase II metabolic pathways involving cytochrome P450 enzymes. Metabolites may retain pharmacological activity, contributing to the compound's effects .

- Excretion : Primarily excreted in urine as both unchanged drug and metabolites.

Toxicity and Adverse Effects

Research indicates that this compound can lead to significant toxicity, particularly at higher doses. Common adverse effects reported include:

- Psychiatric Symptoms : Anxiety, hallucinations, and psychosis.

- Cardiovascular Issues : Tachycardia, hypertension, and potential cardiac arrest.

- Neurological Effects : Hyperthermia and seizures have been documented in cases of overdose .

Case Studies

- Case Study 1 : A retrospective analysis of emergency department visits revealed that patients using βk-MPA exhibited symptoms consistent with serotonin syndrome, including hyperthermia and agitation. Blood concentrations ranged from 1.0 to 52.5 ng/ml, correlating with severe clinical manifestations .

- Case Study 2 : A forensic investigation into synthetic cathinones highlighted fatalities associated with high doses of βk-MPA. Autopsy results indicated significant neurotoxic effects, including gliosis and neuronal damage .

Potential Therapeutic Applications

Despite its risks, there is ongoing research into the therapeutic potential of compounds like this compound in controlled settings. Its stimulant properties suggest possible applications in treating conditions such as ADHD or narcolepsy; however, extensive clinical trials are necessary to establish safety and efficacy.

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Toxicity Profile | Clinical Applications |

|---|---|---|---|

| 2-Thiothinone | Monoamine reuptake inhibition | High (anxiety, tachycardia) | Potential ADHD treatment |

| Methiopropamine | Similar to βk-MPA | Moderate (mild euphoria) | Recreational use |

| Methcathinone | Stimulant effect via dopamine | High (severe cardiovascular risk) | Limited therapeutic use |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 2-Thiothinone hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is a widely validated method for quantifying hydrochloride derivatives. For example, a protocol using a C18 column with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate and UV detection at 207 nm has demonstrated linearity (R² = 0.9999) and recovery rates >99% for similar compounds . Ensure calibration curves cover the expected concentration range (e.g., 1–10 μg/mL) and validate precision via intra-day/inter-day relative standard deviation (RSD <2%) .

Q. How should safety protocols be designed for handling this compound in laboratory settings?

Follow hazard statements (H-codes) for hydrochloride compounds: H303 (harmful if swallowed), H313 (harmful skin contact), and H333 (harmful if inhaled). Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work under a fume hood to minimize inhalation risks, and implement emergency protocols for eye exposure (e.g., 15-minute flushing with water) . Store separately from strong oxidizers and document waste disposal per local regulations .

Q. What synthesis routes are documented for this compound?

While direct synthesis data for this compound is limited, convergent synthetic strategies for structurally analogous hydrochlorides (e.g., thiamine hydrochloride) involve nucleophilic substitution reactions followed by HCl salt formation. Key steps include optimizing reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of precursors like thiocarbonyl derivatives and amines . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Contradictions often arise from variations in solvent purity, temperature, or measurement techniques. Use a factorial design to test solubility in polar (e.g., water, methanol) and non-polar solvents (e.g., ethyl acetate) under controlled conditions (25°C, 50°C). Validate results via triplicate measurements and statistical analysis (e.g., ANOVA). Cross-reference with computational solubility predictions using tools like COSMO-RS to identify outliers .

Q. What strategies optimize the stability of this compound in aqueous formulations?

Stability studies should assess pH dependence (e.g., pH 3–7), temperature (4°C, 25°C), and light exposure. For example, pyridoxine hydrochloride retains >90% stability at pH 4.5–5.5 when stored at 4°C. Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life, and employ stabilizers like antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) if degradation exceeds 5% .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models can predict binding affinities to target receptors (e.g., enzymes, ion channels). Parameterize models using experimental IC₅₀ or Ki values from analogous hydrochlorides. Validate predictions with in vitro assays (e.g., enzyme inhibition) and refine algorithms using machine learning for higher accuracy .

Q. What methodologies identify and quantify degradation products of this compound under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with LC-MS/MS can identify major degradation pathways. For example, oxidation of thiol groups may yield sulfoxide derivatives. Quantify degradation products using external standards and validate method sensitivity (LOQ ≤0.1%) .

Q. Data Analysis and Reporting

Q. How should researchers address variability in bioactivity data across independent studies?

Conduct meta-analyses to identify confounding factors (e.g., cell line differences, assay protocols). Use standardized positive controls (e.g., IC₅₀ of reference drugs) and report data with 95% confidence intervals. Apply Bland-Altman plots to assess inter-study reproducibility .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use nonlinear regression tools (e.g., GraphPad Prism) and validate model assumptions (e.g., normality via Shapiro-Wilk test). Report R² values and residual plots to confirm goodness-of-fit .

Eigenschaften

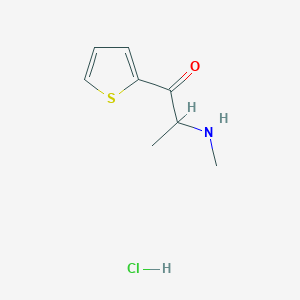

IUPAC Name |

2-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZHFBWZOILAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CS1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54817-67-3 | |

| Record name | 2-Thiothinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054817673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOTHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B89R109LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.